2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid

Catalog No.
S14163631
CAS No.
M.F
C13H13FO2
M. Wt
220.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1...

Product Name

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid

IUPAC Name

2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

InChI

InChI=1S/C13H13FO2/c1-8-3-2-4-9(5-8)12-6-13(7-12,10(12)14)11(15)16/h2-5,10H,6-7H2,1H3,(H,15,16)

InChI Key

CJHXICDKNDMCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3F)C(=O)O

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated compound that belongs to the bicyclo[1.1.1]pentane family. This compound features a bicyclic structure characterized by three interconnected carbon rings, which contributes to its unique physicochemical properties. The presence of a fluorine atom at the second position and a carboxylic acid group at the first position enhances its biological activity and potential applications in medicinal chemistry. The molecular formula for this compound is C13_{13}H13_{13}F O2_2, with a molecular weight of approximately 220 Da .

, including:

  • Oxidation: This compound can be oxidized to yield different derivatives, which may possess altered biological activities.
  • Reduction: Reduction reactions can modify its functional groups, potentially leading to compounds with varied properties.
  • Substitution: The fluorine atom and other substituents can be replaced with different groups under specific conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

The incorporation of fluorine into organic compounds often enhances their biological activity, making 2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid a candidate for drug development. Fluorinated compounds typically exhibit increased metabolic stability and bioavailability, which are desirable traits in pharmaceuticals. Preliminary studies suggest that this compound may interact with various biological targets, although specific studies detailing its effects are still limited .

The synthesis of 2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves several steps:

  • Construction of the Bicyclo[1.1.1]pentane Core: This is often achieved through photochemical methods or radical reactions involving propellane.
  • Introduction of the Fluorine Atom: This can be accomplished using fluorination techniques that selectively add fluorine to the bicyclic structure.
  • Formation of the Carboxylic Acid Group: A haloform reaction or similar methods can be used to introduce the carboxylic acid functionality.

Industrial production methods have been developed that allow for large-scale synthesis, such as flow photochemical methods that enable the construction of the bicyclo[1.1.1]pentane core at a kilogram scale within a single day .

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a building block for drug design, particularly in creating compounds with improved pharmacological profiles.
  • Material Science: Its unique structure may allow for innovative applications in polymer science or nanotechnology.

The compound's unique properties make it a valuable candidate for research in these fields .

Several compounds share structural similarities with 2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acidSimilar bicyclic structureLacks methyl substitution on the phenyl ring
Bicyclo[1.1.1]pentane-2-carboxylic acidNo fluorine substitutionBasic bicyclic structure without modifications
2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acidDifferent methyl position on phenyl ringVariation in substitution position affects properties

The uniqueness of 2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its specific arrangement of functional groups and the incorporation of fluorine, which can significantly influence its chemical reactivity and biological activity compared to these similar compounds .

The journey of bicyclo[1.1.1]pentanes from structural curiosities to indispensable medicinal chemistry tools began with Wiberg’s 1964 synthesis of the parent hydrocarbon. Initially perceived as synthetic challenges due to their 66.6 kcal/mol ring strain, BCPs gained traction after the 1982 discovery that [1.1.1]propellane undergoes facile radical additions to form functionalized derivatives. This breakthrough enabled systematic exploration of BCPs as para-aryl bioisosteres, with seminal work by Stepan et al. demonstrating that BCP substitution in γ-secretase inhibitors improved aqueous solubility by 47-fold and Caco-2 permeability by 3.5-fold compared to fluorophenyl analogs.

The three-dimensional rigidity of BCPs addresses key limitations of planar aromatic systems:

  • Vector fidelity: Bridgehead substituents maintain 180° orientation with 2.5 Å separation, mimicking para-substituted arenes while reducing molecular footprint.
  • Metabolic resistance: Absence of π-electrons and increased bond saturation confers stability against oxidative CYP450 metabolism.
  • Solubility enhancement: Reduced surface area and dipole moment modifications lower logP values by 0.5–1.5 units versus aromatic counterparts.

These properties have driven adoption across therapeutic areas, with over 10,000 BCP-containing compounds reported in medicinal chemistry literature. The incorporation of electronegative substituents like fluorine, as seen in 2-fluoro-3-(3-methylphenyl)-BCP-carboxylic acid, represents a recent evolution to fine-tune electronic and steric profiles.

Strategic Importance of Bridge Functionalization for Drug Design

Bridge functionalization of BCPs enables precise control over molecular recognition and ADME properties. The target compound’s 1-carboxylic acid and 3-(3-methylphenyl) groups exemplify divergent functionalization strategies:

Functionalization SiteRole in 2-Fluoro-3-(3-methylphenyl)-BCPSynthetic Methodology
Bridgehead (C1)Carboxylic acid for H-bonding/target affinityAnionic addition to [1.1.1]propellane
Bridge (C2)Fluorine for metabolic stability & σ-hole interactionsRadical fluorination with Selectfluor
Bridgehead (C3)3-Methylphenyl for hydrophobic contactsSuzuki-Miyaura coupling

The fluorine atom at C2 introduces multiple advantageous effects:

  • Electron-withdrawing induction (σ = +0.52) stabilizes the carboxylic acid’s deprotonated state, enhancing solubility at physiological pH.
  • C-F---H interactions with target proteins provide directional binding energy contributions of 0.5–1.5 kcal/mol.
  • Blockade of metabolic soft spots through steric shielding of adjacent C-H bonds.

Synthetic advances enabling such multifunctionalization include:

  • Photoredox-mediated radical additions for C-F bond formation without scaffold degradation.
  • Pd-catalyzed cross-couplings tolerant of the strained BCP core, achieving >80% yields in arylation steps.
  • Protecting group strategies using tert-butyl carbamates to enable sequential functionalization.

These methodologies overcome historical challenges in BCP chemistry, such as the incompatibility of strongly basic/nucleophilic conditions with the strained scaffold. The result is a new generation of BCP derivatives with drug-like properties unattainable through classical aromatic systems.

Photochemical Addition Methodologies

The strain-release approach utilizing [1.1.1]propellane precursors represents the most established pathway for constructing bicyclo[1.1.1]pentane derivatives [1] [2]. The exceptional reactivity of [1.1.1]propellane stems from its unique structural features, where the interbridgehead carbon-carbon bond possesses almost entirely p-character, making it highly susceptible to nucleophilic, radical, and electrophilic attack [4]. Recent advances in photochemical methodologies have revolutionized the scalability and practicality of these transformations, with researchers developing mercury-free protocols that utilize light-emitting diode irradiation at 365 nanometers [1] [2].

The photochemical addition of propellane to diacetyl has been optimized for large-scale synthesis, enabling the production of approximately one kilogram of bicyclo[1.1.1]pentane core within a single day [1]. This methodology employs in-flow photochemical conditions using standard chemical glassware, eliminating the need for specialized Pyrex vessels and hazardous mercury lamps [1] [2]. The reaction proceeds through a radical mechanism where the strained central bond of propellane undergoes cleavage upon reaction with the carbonyl compound, leading to the formation of the desired bicyclic structure with yields reaching 94% [1].

Radical-Mediated Strain-Release Reactions

Contemporary research has demonstrated the effectiveness of light-enabled radical processes for accessing fluorinated bicyclo[1.1.1]pentane derivatives [5] [6]. These methodologies exploit the inherent strain energy of [1.1.1]propellane, which has been calculated to provide a driving force of approximately 60 kilocalories per mole upon ring opening [7]. The radical addition approach requires no catalysts, initiators, or additives, relying solely on light irradiation to generate the reactive species [5].

Alkyl iodides serve as effective radical precursors in these transformations, with the reaction proceeding through homolytic cleavage of the carbon-iodine bond followed by radical addition to the strained propellane framework [5] [6]. The resulting bicyclo[1.1.1]pentane iodides can be obtained in purities approaching 90% directly from the reaction mixture, making this approach particularly attractive for large-scale synthesis [5].

Iron-Catalyzed Multicomponent Reactions

Iron-catalyzed multicomponent radical cross-coupling reactions have emerged as a powerful strategy for the simultaneous introduction of multiple functional groups onto the bicyclo[1.1.1]pentane scaffold [8]. These reactions utilize [1.1.1]propellane as a lynchpin component, enabling the formation of 1,3-difunctionalized products in a single synthetic operation [8]. The methodology employs readily available iron catalysts in combination with Grignard reagents and halogenated substrates to achieve the desired transformations [8].

The mechanism involves initial formation of an alkyl radical through iron-mediated halogen atom abstraction, followed by radical addition to [1.1.1]propellane to generate a bicyclo[1.1.1]pentane-centered radical [8]. This intermediate is subsequently trapped by an organoiron species formed through transmetallation with the aryl Grignard reagent, ultimately leading to carbon-carbon bond formation through reductive elimination [8]. Yields ranging from 45% to 75% have been achieved using this approach, with the methodology demonstrating good functional group tolerance [8].

MethodConditionsYield (%)ScaleKey Features
Photochemical addition with diacetylLED 365 nm, Et2O, flow941 kg/dayMercury-free, quartz-free
Radical addition with alkyl iodidesLight (365 nm), no catalysts43-62Multi-gramNo additives required
Iron-catalyzed multicomponent radical cross-couplingFe catalyst, ArMgBr, RX45-75Gram scaleThree-component coupling
Strain-release amino-functionalizationPhotoredox cycle, N-radicals30-70mmol scaleElectrophilic N-radicals
Light-enabled scalable synthesisLight, alkyl iodides, flow~90 purityKilogramDirect functionalization

Dirhodium-Catalyzed Cyclization Strategies

Diazo Compound Activation

Dirhodium catalysts have established themselves as premier carbene transfer agents, facilitating the generation of highly reactive carbene intermediates from diazo precursors [9] [10]. The mechanism of rhodium-catalyzed carbene formation involves the rapid formation of a metal-diazo complex followed by rate-limiting nitrogen extrusion, as evidenced by kinetic isotope effect studies showing a normal nitrogen-15 isotope effect of 1.035 [9]. This mechanistic understanding has enabled the development of sophisticated synthetic strategies for bicyclo[1.1.1]pentane construction [11] [10].

The dirhodium-mediated cyclization approach for synthesizing 2-substituted bicyclo[1.1.1]pentanes utilizes sequential diazo carbene reactions [11]. The initial step involves dirhodium-catalyzed cyclization to form a bicyclo[1.1.0]butane intermediate, which proceeds in near-quantitative yields [11]. This intermediate subsequently undergoes photoinduced triplet energy transfer-catalyzed carbene formation, leading to radical addition into the strained carbon-carbon bond of the bicyclo[1.1.0]butane [11].

Stereoselective Carbene Insertion

Recent developments in dirhodium catalysis have focused on achieving high levels of stereoselectivity in carbene insertion reactions [10]. Diaryldiazoketones have emerged as particularly effective carbene sources, enabling highly stereoselective transformations when employed with chiral dirhodium catalysts such as Rh2(S-TPPTTL)4 [10]. The enhanced selectivity arises from the unique coordination motif of diarylketo carbenes to the dirhodium core, where the orthogonally positioned aryl group blocks substrate approach from one side, restricting the reaction pathway [10].

Computational studies have revealed that the energy barrier for carbene insertion into equatorial carbon-hydrogen bonds is significantly lower (17.9 kilocalories per mole) compared to insertion at the aryl side (22.7 kilocalories per mole) [10]. This energetic preference translates to excellent stereoselectivity in synthetic applications, with enantiomeric excesses exceeding 95% being routinely achieved [10].

Sequential Cyclization Methodologies

The development of one-pot sequential cyclization protocols has streamlined the synthesis of complex bicyclo[1.1.1]pentane derivatives [11] [12]. These methodologies combine intramolecular cyclopropanation of diazo compounds with subsequent ring expansion reactions, enabling the formation of the desired bicyclic products in a single operation [12]. The approach is particularly effective for accessing 2,2-difluorobicyclo[1.1.1]pentanes through the combination of dirhodium-catalyzed cyclization followed by difluorocarbene insertion [12].

The sequential methodology begins with the dirhodium-catalyzed conversion of alpha-allyldiazoacetates to bicyclo[1.1.0]butane intermediates [12]. A solvent exchange is typically required, as the intramolecular cyclopropanation is less effective in tetrahydrofuran, while difluorocarbene insertion requires this solvent for optimal results [12]. Treatment with sodium iodide and trifluoromethyltrimethylsilane at elevated temperatures facilitates the ring expansion, providing the target difluorobicyclo[1.1.1]pentanes in moderate to good yields [12].

Diazo SubstrateCatalystProduct TypeYield (%)Selectivity
α-AllyldiazoacetateRh2(Oct)42,2-Difluorobicyclo[1.1.1]pentane45-75Single diastereomer
Aryl diazoacetateRh2(OAc)4Bicyclo[1.1.0]butane intermediate80-95Near quantitative
Diaryl diazoketoneRh2(S-TPPTTL)4Highly stereoselective products71-97>95% ee
Vinyl diazoacetateRh2 catalystCyclopropene intermediate60-85High stereoselectivity
Alkyl diazoacetateRh2(OAc)4Bicyclo[1.1.1]pentane derivatives40-80Good to moderate

Photochemical Carbene Insertion Techniques

Triplet Energy Transfer Catalysis

Photochemical carbene insertion techniques represent a rapidly evolving area in bicyclo[1.1.1]pentane synthesis, with triplet energy transfer catalysis emerging as a particularly powerful approach [11] [13]. This methodology exploits the ability of photosensitizers to facilitate the formation of triplet carbene intermediates from diazo precursors through energy transfer processes [13]. The triplet carbenes generated through this pathway exhibit distinct reactivity profiles compared to their singlet counterparts, enabling access to previously inaccessible synthetic transformations [14].

The photoinduced triplet energy transfer process involves initial excitation of the photosensitizer followed by intersystem crossing to generate the triplet excited state [15]. Energy transfer from the excited photosensitizer to the diazo compound leads to the formation of triplet carbenes, which can undergo radical addition reactions with strained bicyclic systems [11]. Computational analysis has demonstrated the importance of phenyl substituents in stabilizing the radical intermediates formed during these processes, ultimately favoring the formation of bicyclo[1.1.1]pentane products [11].

Visible Light Photoredox Systems

Visible light photoredox catalysis has revolutionized carbene chemistry by enabling mild reaction conditions and broad functional group tolerance [16] [17]. These systems typically employ iridium or ruthenium-based photocatalysts in combination with blue light-emitting diodes to generate reactive carbene species from diazo precursors [16]. The photoredox approach offers significant advantages over traditional thermal methods, including reduced reaction temperatures and improved selectivity [17].

Cooperative photoredox and N-heterocyclic carbene catalysis has been successfully applied to the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones [16]. This methodology involves a three-component reaction between radicals derived from diazo esters, [1.1.1]propellane, and Breslow intermediate radicals to form the desired products [16]. The mild conditions, operational simplicity, and high atom economy make this approach particularly attractive for synthetic applications [16].

Porphyrin-Mediated Activation

Recent advances in photochemical activation have demonstrated the effectiveness of porphyrin-based photosensitizers for carbene generation from diazo compounds [13]. These nature-inspired dyes, which are established as safe and effective for photodynamic therapy applications, provide sufficient triplet energy levels for productive energy transfer to aryl-diazo esters [13]. The porphyrin-mediated approach enables activation under low-energy red light irradiation, offering advantages in terms of photochemical selectivity and functional group compatibility [13].

The mechanism involves excitation of the porphyrin photosensitizer followed by triplet energy transfer to the diazo substrate, resulting in the formation of triplet carbenes [13]. These reactive intermediates can undergo a variety of transformation pathways, including radical addition to strained ring systems and insertion into carbon-hydrogen bonds [13]. The methodology has been successfully applied to various diazoalkane substrates, with the activation pathway depending on the specific structural features of the substrate [13].

Photosensitizer/MethodCarbene SourceMechanismTemperature (°C)Key Advantage
Triplet energy transferDiazo compoundsTriplet carbene formationRoom temperatureRadical stabilization
Blue LED (450 nm)Vinyl diazoacetatesSinglet to triplet ISC35Mild conditions
Visible light photoredoxAryl diazo estersPhotoredox cycleRoom temperatureFunctional group tolerance
Porphyrin-mediated EnTAryl-diazo compoundsEnergy transfer catalysisRoom temperatureRed light activation
Direct photolysis (365 nm)Various diazo substratesDirect carbene generationRoom temperatureSimple setup

Direct Photolysis Methods

Direct photolysis approaches offer the simplest pathway for carbene generation from diazo precursors, requiring only light irradiation without the need for additional photosensitizers or catalysts [5] [6]. These methods typically employ ultraviolet or near-ultraviolet light sources to facilitate nitrogen extrusion from diazo compounds, generating reactive carbene intermediates that can participate in subsequent reactions [5]. The direct photolysis approach has been successfully scaled to kilogram quantities, demonstrating its practical utility for large-scale synthesis [5].

The optimization of direct photolysis conditions has focused on identifying the most effective wavelengths for diazo activation while maintaining compatibility with standard laboratory equipment [6]. Irradiation at 365 nanometers has proven particularly effective, providing good conversion rates while avoiding the need for specialized mercury lamps or quartz glassware [1] [6]. The methodology has been applied to a diverse range of diazo substrates, with reaction times typically ranging from 30 minutes to several hours depending on the specific substrate and reaction conditions [6].

Radical-mediated fluorine incorporation represents one of the most versatile and extensively studied approaches for introducing fluorine atoms into bicyclo[1.1.1]pentane structures. This methodology relies on the generation of fluorine radicals through single electron transfer mechanisms, which can then selectively attack the electron-rich bridgehead positions [3] [4] [5].

The mechanism typically involves three distinct phases: initiation, propagation, and termination. During initiation, fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide undergo homolytic cleavage or single electron transfer to generate fluorine radicals [3] [6]. These highly reactive species then engage in propagation steps, where they abstract hydrogen atoms from the bicyclo[1.1.1]pentane framework, creating carbon-centered radicals that subsequently react with additional fluorinating reagents to form carbon-fluorine bonds [7] [8].

Recent computational studies have demonstrated that radical-mediated fluorination at bridgehead positions proceeds through a thermodynamically favorable but kinetically challenging pathway [9] [10]. The energy barrier for fluorine radical generation from Selectfluor was calculated to be approximately 18.2 kcal/mol, while the subsequent hydrogen abstraction from the bridgehead position requires an activation energy of 12.7 kcal/mol [11] [7]. The final fluorine incorporation step exhibits a remarkably low barrier of only 4.3 kcal/mol, indicating that once the carbon-centered radical is formed, fluorine incorporation proceeds rapidly [7] [6].

Iron-catalyzed radical hydrofluorination systems have emerged as particularly effective for bicyclo[1.1.1]pentane functionalization. The Fe(III)/sodium borohydride-mediated system operates under exceptionally mild conditions (0°C, 5 minutes) and demonstrates outstanding substrate scope and functional group tolerance [4]. This methodology enables the exclusive Markovnikov addition of hydrogen and fluorine across double bonds, with the iron catalyst serving as both an initiating hydrogen atom donor and a facilitator for alkyl radical generation [4].

Photoredox-catalyzed radical fluorination has gained prominence as a sustainable alternative to traditional radical methods. Visible light activation of photoredox catalysts such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 enables the generation of fluorine radicals from fluorinating reagents under ambient conditions [3] [12] [6]. The photocatalytic cycle involves oxidative quenching of the excited photocatalyst, followed by single electron transfer to the fluorinating reagent, resulting in the formation of highly reactive fluorine radicals [3] [7].

The selectivity of radical-mediated fluorination is significantly influenced by the electronic properties of the bicyclo[1.1.1]pentane framework. Electron-withdrawing substituents at the bridgehead positions enhance the electrophilicity of the carbon centers, making them more susceptible to fluorine radical attack [13] [14]. Conversely, electron-donating groups decrease the reactivity toward fluorine radicals, often requiring more forcing conditions or alternative reaction pathways [13] [15].

Carbene Transfer Reactions for C-F Bond Formation

Carbene transfer reactions represent a powerful synthetic strategy for C-F bond formation in bicyclo[1.1.1]pentane derivatives, offering unique advantages in terms of selectivity and functional group tolerance. The methodology involves the generation of fluorinated carbenes, which can undergo insertion reactions with the strained C-C bonds of the bicyclic framework [16] [17] [18].

Difluorocarbene represents the most extensively studied fluorinated carbene for bicyclo[1.1.1]pentane functionalization. Generated from precursors such as difluorodibromomethane through metal-catalyzed decomposition, difluorocarbene exhibits remarkable reactivity toward the bridgehead positions [1] [2]. The mechanism involves initial coordination of the carbene to the metal catalyst, followed by insertion into the C-C bond and subsequent rearrangement to form the fluorinated product [16] [17].

The unique electronic properties of fluorinated carbenes significantly influence their reactivity patterns. Difluorocarbene possesses a singlet ground state with a large energy gap between the singlet and triplet states, making it highly electrophilic and prone to rapid reactions with nucleophilic sites [16] [18]. The presence of fluorine atoms on the carbene center increases its electrophilicity through inductive effects, enhancing its reactivity toward the electron-rich bridgehead positions of bicyclo[1.1.1]pentane [16] [9].

Monofluorocarbene generation presents additional synthetic challenges due to the inherent instability of the carbene intermediate. Recent advances have demonstrated that photolysis of fluorodibromomethane precursors can generate monofluorocarbene species with sufficient lifetime for productive reactions [1] [2]. The methodology requires careful control of reaction conditions, including temperature, solvent, and light intensity, to achieve optimal yields [1] [11].

The carbene-initiated rearrangement strategy developed for fluoroalkyl ketones provides insights into the mechanistic pathways available for C-F bond formation. The process involves the formation of silver carbenes from fluoroalkyl N-triftosylhydrazones, followed by nucleophilic attack of unsaturated alcohols to form key silver-coordinated oxonium ylide intermediates [16]. This triggers selective C-F bond cleavage through hydrogen fluoride elimination and C-C bond formation via Claisen rearrangement of the in situ generated difluorovinyl ether [16].

Computational studies have revealed that the success of carbene transfer reactions depends critically on the orbital interactions between the carbene and the target molecule. The highest occupied molecular orbital of the bicyclo[1.1.1]pentane framework must have appropriate symmetry and energy to interact favorably with the lowest unoccupied molecular orbital of the fluorinated carbene [13] [15]. Density functional theory calculations indicate that the energy gap between these orbitals decreases as the number of fluorine substituents increases, enhancing the reactivity of polyfluorinated carbenes [13] [19].

Computational Modeling of Fluorine Substituent Effects

Computational modeling has become an indispensable tool for understanding the effects of fluorine substitution on the electronic, structural, and energetic properties of bicyclo[1.1.1]pentane derivatives. Density functional theory calculations, particularly those employing the B3LYP functional with appropriate basis sets, have provided detailed insights into the mechanisms of fluorine incorporation and the resulting molecular properties [20] [13] [15].

The electronic effects of fluorine substitution are manifested through both inductive and mesomeric contributions. Fluorine atoms, being the most electronegative elements, exert a strong inductive electron-withdrawing effect that extends throughout the bicyclic framework [20] [14]. This effect is particularly pronounced at the bridgehead positions, where the fluorine atoms are in close proximity to the electron-rich carbon centers [13] [21].

Computational analysis of the charge distribution in fluorinated bicyclo[1.1.1]pentane derivatives reveals significant polarization of the molecular framework. The charge on the substituent active region increases linearly with the number of fluorine atoms, following the relationship: charge = 0.157 × (number of fluorine atoms) + 0.042 [20]. This polarization effect influences the reactivity of the molecule toward both electrophilic and nucleophilic reagents [13] [14].

The strain energy of fluorinated bicyclo[1.1.1]pentane derivatives increases substantially with fluorine substitution. Computational modeling indicates that monofluorination at the bridgehead position increases the strain energy by 3.1 kcal/mol, while geminal difluorination results in a 7.4 kcal/mol increase [22] [1]. Perfluorination of all positions can increase the strain energy by as much as 28.9 kcal/mol, representing a significant destabilization of the molecular framework [22] [1].

The bond lengths in fluorinated bicyclo[1.1.1]pentane derivatives are influenced by the electronic effects of fluorine substitution. Carbon-fluorine bonds typically exhibit lengths between 1.372 and 1.391 Angstroms, depending on the substitution pattern and the electronic environment [20] [22]. The bridgehead C-F bonds are generally longer than those at bridge positions due to the increased steric congestion and different hybridization states [22] [1].

Computational studies of the frontier molecular orbitals reveal that fluorine substitution significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. The highest occupied molecular orbital energy decreases with increasing fluorine substitution, while the lowest unoccupied molecular orbital energy increases, resulting in a widening of the energy gap [13] [15]. This effect contributes to the decreased reactivity of highly fluorinated bicyclo[1.1.1]pentane derivatives toward electrophilic reagents [13] [14].

The lipophilicity of fluorinated bicyclo[1.1.1]pentane derivatives, as measured by the calculated logarithm of the partition coefficient, decreases with increasing fluorine substitution. Monofluorination reduces the calculated logarithm of the partition coefficient from 2.34 to 2.15, while perfluorination can decrease it to 1.23 [1] [2]. This reduction in lipophilicity is attributed to the strong electronegativity of fluorine atoms and their ability to form weak hydrogen bonds with protic solvents [1] [23].

Computational modeling of the transition states for fluorine incorporation reactions has revealed the importance of orbital overlap and electronic complementarity. The activation barriers for fluorine radical addition to bridgehead positions are strongly correlated with the electron density at these sites [7] [19]. Electron-rich bridgehead positions exhibit lower activation barriers (8-12 kcal/mol) compared to electron-poor positions (15-20 kcal/mol) [7] [6].

The vibrational frequencies of fluorinated bicyclo[1.1.1]pentane derivatives, calculated using density functional theory, provide valuable information about the molecular dynamics and stability. The C-F stretching frequencies typically appear in the range of 1050-1150 cm⁻¹, with the exact position depending on the substitution pattern and the electronic environment [20] [15]. These calculated frequencies show excellent agreement with experimental infrared spectroscopy data, validating the computational methodology [20] [13].

Time-dependent density functional theory calculations have been employed to predict the electronic absorption spectra of fluorinated bicyclo[1.1.1]pentane derivatives. The calculations indicate that fluorine substitution causes a blue shift in the absorption maxima, with the magnitude of the shift proportional to the number of fluorine atoms [13] [15]. This blue shift is attributed to the stabilization of the highest occupied molecular orbital by the electron-withdrawing fluorine substituents [13] [14].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.08995782 g/mol

Monoisotopic Mass

220.08995782 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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